4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

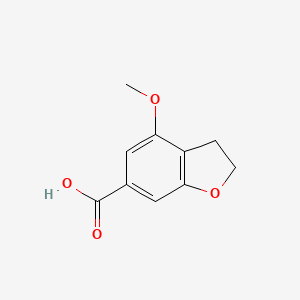

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid is an organic compound with the molecular formula C10H10O4. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities.

Mechanism of Action

Target of Action

Benzofuran derivatives have been shown to have a wide range of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Biochemical Pathways

Benzofuran derivatives can affect a variety of biochemical pathways due to their diverse biological activities

Biochemical Analysis

Biochemical Properties

It is known that benzofuran derivatives, which this compound is a part of, exhibit significant biological activities . These activities include anti-inflammatory, anticonvulsant, anticancer, antiHIV, analgesic, antiparasitic, antihyperlipidemic, antioxidant, antidiabetic, antihypertensive, antiplasmodial, anti-Alzheimer’s, vasodilating and hypotensive, and antiarrhythmic .

Cellular Effects

Benzofuran derivatives have been shown to interact with various cellular processes . For instance, they can inhibit the production of pro-inflammatory cytokines, which are involved in inflammation .

Molecular Mechanism

Benzofuran derivatives have been demonstrated to be potent inhibitors of topoisomerase I, sigma receptors, Pim-1, farnesyl transferase, histamine H3 receptors, and carbonic anhydrase . These interactions suggest that 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid may have similar molecular mechanisms.

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable at refrigerator temperatures .

Metabolic Pathways

Benzofuran derivatives have been shown to interact with various enzymes and cofactors , suggesting that this compound may have similar interactions.

Preparation Methods

The synthesis of 4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid typically involves the following steps:

Etherification and Dehydrative Cyclization: One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.

Cyclization of Aryl Acetylenes: Another method includes the cyclization of aryl acetylenes using transition-metal catalysis.

Industrial Production: Industrial production methods may involve scale-up synthesis techniques to ensure high yield and purity.

Chemical Reactions Analysis

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield dihydro derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for cyclization reactions. Major products formed from these reactions include quinones, dihydro derivatives, and substituted benzofurans .

Scientific Research Applications

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid has several scientific research applications:

Medicinal Chemistry: It is used as a scaffold for designing antimicrobial agents due to its structural similarity to other biologically active benzofuran derivatives.

Materials Science: The compound’s unique properties make it suitable for developing new materials with specific electronic and optical characteristics.

Biological Studies: It is employed in studies investigating the biological activities of benzofuran derivatives, including their anticancer and antiviral properties.

Comparison with Similar Compounds

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic Acid can be compared with other similar compounds, such as:

Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.

8-Methoxypsoralen: Another benzofuran derivative with applications in photochemotherapy.

Angelicin: A compound with similar structural features and biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Biological Activity

4-Methoxy-2,3-dihydrobenzofuran-6-carboxylic acid is a derivative of benzofuran, a class of compounds noted for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

- IUPAC Name : this compound

The compound features a benzofuran core, which is known for its ability to interact with various biological targets, making it a valuable scaffold in medicinal chemistry.

Benzofuran derivatives exhibit a wide range of biological activities including:

- Anti-tumor Activity : They have shown significant anticancer properties against various human cancer cell lines such as breast, lung, and prostate cancers. For example, certain benzofuran derivatives have been found to inhibit the AKT signaling pathway in lung adenocarcinoma cells (A549), leading to reduced cell proliferation and induced apoptosis .

- Antibacterial and Antiviral Effects : The compound has demonstrated antibacterial and antiviral activities, potentially making it useful in treating infections.

- Anti-inflammatory Properties : Some studies suggest that benzofuran derivatives can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Biochemical Pathways

The biological activity of this compound can be attributed to its interaction with various biochemical pathways:

- Topoisomerase Inhibition : Benzofuran derivatives are known inhibitors of topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition can lead to DNA damage in cancer cells.

- Sigma Receptor Modulation : The compound may interact with sigma receptors, which are implicated in various physiological processes including pain modulation and neuroprotection .

- Oxidative Stress Response : The antioxidant properties of benzofuran derivatives help mitigate oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.

Research Findings and Case Studies

Several studies have investigated the biological activity of benzofuran derivatives:

Potential Applications

Given its diverse biological activities, this compound holds promise in several fields:

- Medicinal Chemistry : It serves as a scaffold for designing new antimicrobial agents due to its structural similarity to other bioactive compounds.

- Pharmaceutical Development : The compound's potential as an anti-cancer agent makes it a candidate for further drug development aimed at targeting specific cancer types.

- Material Science : Its unique properties could lead to applications in developing materials with specific electronic or optical characteristics.

Properties

IUPAC Name |

4-methoxy-2,3-dihydro-1-benzofuran-6-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-8-4-6(10(11)12)5-9-7(8)2-3-14-9/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIWCVZFEMKJCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1CCO2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.